3-(2,3-Dimethylphenyl)cyclobutanone
Description
3-(2,3-Dimethylphenyl)cyclobutanone is an aromatic cyclobutanone derivative featuring a four-membered cyclobutanone ring substituted with a 2,3-dimethylphenyl group. This compound’s structure combines the steric and electronic effects of the dimethylphenyl substituent with the inherent ring strain and reactivity of the cyclobutanone core.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(2,3-dimethylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H14O/c1-8-4-3-5-12(9(8)2)10-6-11(13)7-10/h3-5,10H,6-7H2,1-2H3 |
InChI Key |
JDTJOUYUKDQXPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC(=O)C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)cyclobutanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation, where a 2,3-dimethylbenzoyl chloride is cyclized in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dimethylphenyl)cyclobutanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or cycloalkanes.
Substitution: Generation of various substituted cyclobutanones or phenyl derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenyl)cyclobutanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,3-Dimethylphenyl)cyclobutanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Substituent Effects on Reactivity
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,3-dimethylphenyl group in this compound is electron-donating, which may stabilize the cyclobutanone ring via steric shielding but reduce electrophilicity at the ketone compared to 3-(3-chlorophenyl)cyclobutanone (Cl is electron-withdrawing) .
- Ring Strain and Stability: Cyclobutanones inherently exhibit ring strain due to their four-membered structure. The 3,3-dimethyl substituents in 3,3-dimethylcyclobutanone may slightly alleviate strain through steric repulsion, altering its reactivity in ring-opening reactions compared to the phenyl-substituted analogs .
Physicochemical Properties
- Boiling Points and Polarity: 3-((Benzyloxy)methyl)cyclobutanone has a predicted boiling point of 295.1°C, higher than simpler cyclobutanones like 3,3-dimethylcyclobutanone, due to its larger molecular weight and polar functional group . The dimethylphenyl group in this compound likely lowers its polarity compared to the benzyloxy derivative but increases hydrophobicity relative to 3-(3-chlorophenyl)cyclobutanone.
- Molecular Weight and Applications: Higher molecular weight analogs (e.g., C₁₂H₁₄O₂) are often used in pharmaceutical intermediates, whereas simpler cyclobutanones (e.g., C₆H₁₀O) may serve as building blocks in organic synthesis .
Research Implications and Gaps
While the provided evidence lacks direct experimental data on this compound, trends from its analogs suggest:
Synthetic Utility : Its steric profile may favor selective reactions at the ketone group, such as nucleophilic additions or reductions.
Stability Challenges : The combination of ring strain and bulky substituents could complicate storage or purification.
Need for Further Studies : Experimental data on melting points, solubility, and spectroscopic characteristics (e.g., NMR, IR) are critical for advancing applications in medicinal chemistry or materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
